![molecular formula C16H14N2OS2 B14621120 N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide CAS No. 60431-67-6](/img/structure/B14621120.png)
N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide typically involves the reaction of benzothiazole derivatives with phenylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylacetamide, followed by the addition of the benzothiazole derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenyl and acetamide groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide exerts its effects involves interactions with various molecular targets and pathways. The sulfur atom in the benzothiazole ring can form bonds with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the phenyl and acetamide groups can interact with proteins and other biomolecules, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: A simpler compound with similar structural features but lacking the benzothiazole ring.
Benzothiazole: The parent compound of the benzothiazole ring system.
Phenylacetamide: A compound with a similar phenyl and acetamide structure but without the benzothiazole ring.
Uniqueness
N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide is unique due to the presence of both the benzothiazole ring and the phenylacetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60431-67-6 |
|---|---|
Fórmula molecular |
C16H14N2OS2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C16H14N2OS2/c1-12(19)17(13-7-3-2-4-8-13)11-18-14-9-5-6-10-15(14)21-16(18)20/h2-10H,11H2,1H3 |
Clave InChI |
HHACSWIUGMVRDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CN1C2=CC=CC=C2SC1=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)

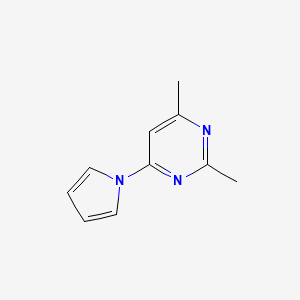
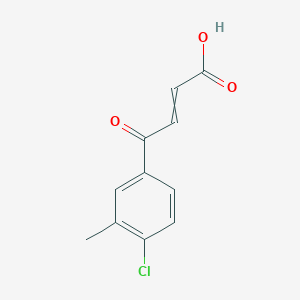

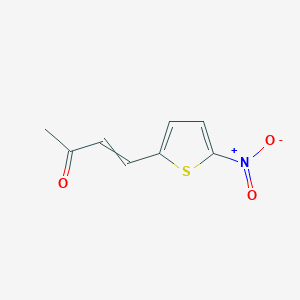
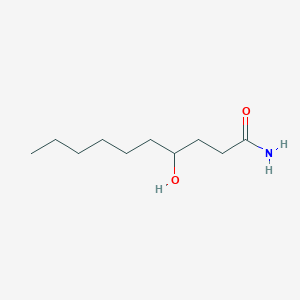
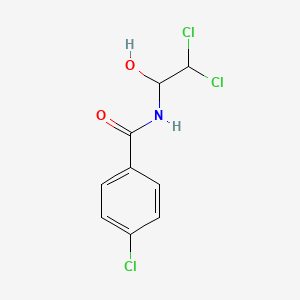
![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)


